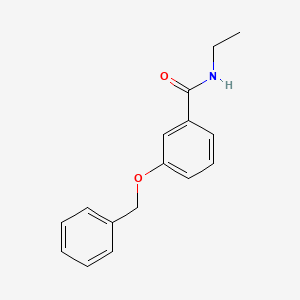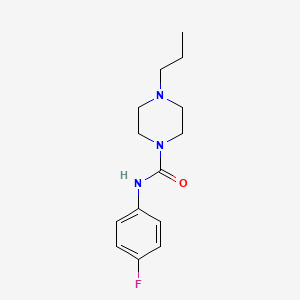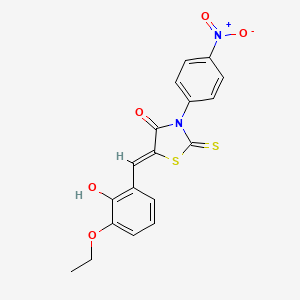![molecular formula C19H26N2O4 B5404646 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol](/img/structure/B5404646.png)
2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol, also known as DMCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DMCM is a benzodiazepine receptor antagonist that has been found to have a range of effects on the central nervous system. In
作用機序
2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol acts as a benzodiazepine receptor antagonist, binding to the same receptor site as benzodiazepines but producing opposite effects. Benzodiazepines are known to have anxiolytic and sedative effects by enhancing the activity of the neurotransmitter GABA, which inhibits the activity of neurons in the brain. 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol, on the other hand, blocks the activity of benzodiazepines and reduces the inhibitory effects of GABA, leading to increased neuronal activity and excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol are complex and depend on the specific context in which it is used. In general, 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol has been found to have anxiogenic and convulsant effects, leading to increased anxiety and seizure activity. However, it has also been shown to have anticonvulsant effects in some cases, suggesting that it may have potential therapeutic applications in the treatment of epilepsy.
実験室実験の利点と制限
2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol has several advantages for use in lab experiments, including its well-characterized mechanism of action and its ability to produce consistent effects on the central nervous system. However, its anxiogenic and convulsant effects can also be a limitation, as they may make it difficult to use in certain experimental contexts or with certain animal models.
将来の方向性
Future research on 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol could explore its potential applications in the treatment of anxiety disorders, epilepsy, and other neurological conditions. It could also investigate the underlying mechanisms of its anxiogenic and convulsant effects, as well as potential ways to mitigate these effects. Additionally, further research could explore the potential use of 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol as a tool for studying the role of GABA and the benzodiazepine receptor in the central nervous system.
合成法
2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol can be synthesized using a multi-step process that involves the reaction of 2,6-dimethoxyphenol with 3-methyl-5-isoxazolecarboxylic acid, followed by reduction with sodium borohydride and subsequent reaction with 1-bromo-2-(chloromethyl)azepane. The final product is purified using chromatography to obtain 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol in its pure form.
科学的研究の応用
2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol has been extensively studied for its potential applications in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including anxiogenic, convulsant, and anticonvulsant effects. 2,6-dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol has also been shown to have potential applications in the treatment of anxiety disorders, epilepsy, and other neurological conditions.
特性
IUPAC Name |
2,6-dimethoxy-4-[[2-(3-methyl-1,2-oxazol-5-yl)azepan-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-13-9-16(25-20-13)15-7-5-4-6-8-21(15)12-14-10-17(23-2)19(22)18(11-14)24-3/h9-11,15,22H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFIDUMVAKPNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCCCN2CC3=CC(=C(C(=C3)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]methyl}phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404566.png)
![N-(4-methylbenzyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5404574.png)

![3-(ethoxycarbonyl)-2-methyl-1-(4-nitrophenyl)-5H-pyrido[3,2-b]indol-1-ium chloride](/img/structure/B5404583.png)
![4-{3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]-2-propen-1-yl}morpholine](/img/structure/B5404595.png)
![2-{[(2-methoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5404611.png)
![N-(2-methoxyethyl)-N-methyl-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5404618.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5404623.png)
![2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5404632.png)
![(4aS*,8aR*)-6-[6-(4-morpholinyl)-4-pyrimidinyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5404634.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5404653.png)
![3-ethyl-5-methoxy-2-[2-(methylthio)-1-buten-1-yl]-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5404663.png)